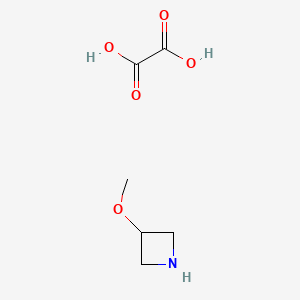

3-Methoxyazetidine oxalate

Description

3-Methoxyazetidine oxalate is a heterocyclic organic compound consisting of a four-membered azetidine ring substituted with a methoxy group at the 3-position, paired with an oxalate counterion. The hydrochloride form has a molecular weight of 123.58 g/mol, a boiling point of 143–149°C, and is used in pharmaceutical research as a receptor inverse agonist for cognitive impairment treatment . The oxalate salt likely shares similar reactivity due to the azetidine core but may differ in solubility, stability, and bioavailability due to the oxalate anion’s influence .

Properties

Molecular Formula |

C6H11NO5 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

3-methoxyazetidine;oxalic acid |

InChI |

InChI=1S/C4H9NO.C2H2O4/c1-6-4-2-5-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

GUDUHRCTRJJRKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1CNC1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution

The methoxy group undergoes substitution reactions with amines, thiols, or halides under basic conditions:

Example Reaction:

-

Conditions : K₂CO₃ or Cs₂CO₃ in acetone/ethanol, room temperature or reflux .

-

Outcome : Higher yields for bulky nucleophiles due to reduced steric hindrance.

Ring-Opening Reactions

The strained azetidine ring opens under acidic or oxidative conditions:

Acid-Catalyzed Hydrolysis:

Oxidative Ring-Opening:

-

Mechanism : Protonation of nitrogen weakens C–N bonds, facilitating cleavage .

-

Side Products : Dimerization or reduced products if radical intermediates form .

Photoredox-Catalyzed Decarboxylative Alkylation

The oxalate counterion participates in radical generation via photoredox catalysis:

Mechanism:

-

Deprotonation of oxalate by Cs₂CO₃ forms a carboxylate radical.

-

Decarboxylation generates a tertiary azetidine radical.

-

Radical addition to alkenes (e.g., acrylates) forms C–C bonds .

Oxalate-Specific Reactions

The oxalate ion undergoes enzymatic or catalytic decarboxylation:

Enzymatic Decarboxylation:

Competing Pathways

Factors Influencing Selectivity

-

Electrophilicity of Alkenes : Less electrophilic alkenes increase dimerization rates .

-

Radical Stability : Tertiary azetidine radicals stabilize via hyperconjugation, reducing side reactions .

-

Counterion Effects : Oxalate enhances solubility but may quench radicals at high concentrations .

Industrial and Biological Implications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Methoxyazetidine oxalate with structurally related azetidine derivatives and oxalate-containing compounds:

*Estimated based on molecular formula of free base (C₄H₉NO) combined with oxalate (C₂O₄²⁻).

Key Structural and Functional Differences

- Substituent Effects: 3-Methoxyazetidine derivatives exhibit enhanced membrane permeability due to the methoxy group’s lipophilicity compared to hydroxyl or methyl substituents in analogs like 3-methylazetidin-3-ol hydrochloride .

- Counterion Impact: The oxalate anion in 3-Methoxyazetidine oxalate likely increases aqueous solubility compared to its hydrochloride counterpart, which is critical for bioavailability in drug formulations . Zinc oxalate, an inorganic salt, lacks the azetidine ring’s reactivity and is primarily used in industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.